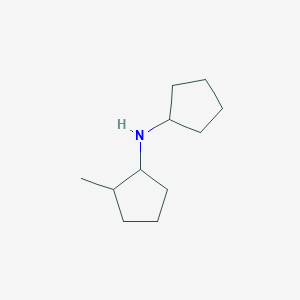

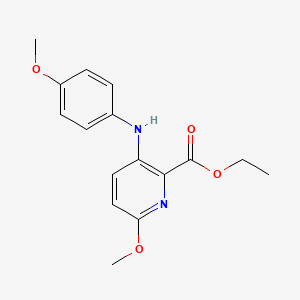

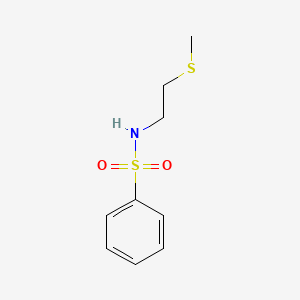

![molecular formula C19H20F3N5O5S2 B13648078 [2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)

[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TAK-243, also known as MLN7243, is a first-in-class small molecule inhibitor of ubiquitin-like modifier activating enzyme 1 (UBA1). This enzyme is crucial in the ubiquitylation cascade, where proteins are tagged with ubiquitin moieties to regulate their degradation or function. TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia and chronic lymphocytic leukemia .

Vorbereitungsmethoden

The synthesis of TAK-243 involves several steps, including the formation of a TAK-243-ubiquitin adduct. The compound is typically prepared through a series of organic reactions that include the use of specific reagents and catalysts. Industrial production methods for TAK-243 are not extensively detailed in public literature, but it is known that the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .

Analyse Chemischer Reaktionen

TAK-243 undergoes several types of chemical reactions, primarily focusing on its interaction with ubiquitin and UBA1. The compound inhibits the ubiquitin conjugation cascade by forming a TAK-243-ubiquitin adduct, thereby blocking the activation of UBA1. This inhibition leads to a reduction in poly- and mono-ubiquitylation, causing proteotoxic stress and DNA damage stress in cancer cells . Common reagents used in these reactions include various organic solvents and catalysts that facilitate the formation of the TAK-243-ubiquitin adduct .

Wissenschaftliche Forschungsanwendungen

TAK-243 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TAK-243 is used to study the ubiquitin-proteasome system and its role in protein degradation. In biology, the compound is utilized to investigate cellular stress responses and apoptosis mechanisms. In medicine, TAK-243 has shown promise as a potential therapeutic agent for various cancers, including acute myeloid leukemia and adrenocortical carcinoma . The compound’s ability to induce proteotoxic stress and apoptosis makes it a valuable tool for cancer research and drug development .

Wirkmechanismus

TAK-243 exerts its effects by selectively inhibiting UBA1, the initiating enzyme in the ubiquitylation cascade. By forming a TAK-243-ubiquitin adduct, the compound blocks the activation of UBA1, leading to a reduction in poly- and mono-ubiquitylation. This inhibition causes proteotoxic stress and DNA damage stress in cancer cells, ultimately leading to cell death . TAK-243 also induces endoplasmic reticulum stress and activates the unfolded protein response, further contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

TAK-243 is unique in its selective inhibition of UBA1, distinguishing it from other ubiquitin-proteasome system inhibitors. Similar compounds include bortezomib and carfilzomib, which target the proteasome itself rather than the upstream ubiquitin-activating enzyme. TAK-243’s specificity for UBA1 provides a novel approach to disrupting the ubiquitin-proteasome system, offering potential advantages in terms of efficacy and reduced toxicity . Other similar compounds include inhibitors of ubiquitin-conjugating enzymes (E2s) and ubiquitin ligases (E3s), but TAK-243 remains distinct in its mechanism of action and target specificity .

Eigenschaften

Molekularformel |

C19H20F3N5O5S2 |

|---|---|

Molekulargewicht |

519.5 g/mol |

IUPAC-Name |

[2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate |

InChI |

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31) |

InChI-Schlüssel |

KJDAGXLMHXUAGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)

![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)

![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)